Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
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Overview
Description
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate is a chemical compound with the molecular formula C15H20ClNO4S It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the tert-butyl ester and the chlorosulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s structure and properties.
Scientific Research Applications
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate: shares similarities with other benzazepine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Biological Activity
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.
- Molecular Formula : C₁₃H₁₅ClNO₄S
- Molecular Weight : 345.8 g/mol
- CAS Number : 128173-50-2
These properties provide insights into the compound's behavior in biological systems and its potential interactions with biological targets.
Research indicates that compounds similar to tert-butyl 7-chlorosulfonyl derivatives exhibit various biological activities, including:
- Anticancer Properties : Many benzazepine derivatives show promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzazepine derivatives against breast and lung cancer cell lines. Compounds demonstrated IC50 values ranging from 0.65 μM to over 10 μM, indicating significant cytotoxic effects .
- Cell Line Studies : In vitro studies have shown that certain benzazepines can inhibit cell proliferation in colon (SW116), lung (A549), and breast carcinoma (MCF-7) cell lines. For instance, a related compound exhibited an IC50 value of 1.18 μM against the MCF-7 cell line .
- Mechanistic Insights : The mechanisms underlying the anticancer activity often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or paraptosis in resistant cancer cells .
Comparative Biological Activity Table
Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Tert-butyl 7-chlorosulfonyl derivative | SW116 | 0.65 | Apoptosis induction |
Tert-butyl 7-chlorosulfonyl derivative | A549 | 11.44 | Cell cycle arrest |
Tert-butyl 7-chlorosulfonyl derivative | MCF-7 | 1.18 | ROS generation |
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-4-5-11-9-13(22(16,19)20)7-6-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSHUHQTBCKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.